Methyl 3-bromo-5-chloroisonicotinate
Description
Significance and Research Context of Halogenated Pyridine (B92270) Carboxylates in Advanced Organic Chemistry
Halogenated pyridine carboxylates are a class of organic compounds that have become indispensable in the field of medicinal chemistry and materials science. googleapis.com The presence of halogen atoms on the pyridine ring significantly influences the electronic properties of the molecule, often enhancing biological activity or providing handles for further synthetic transformations. googleapis.com The pyridine nitrogen itself can act as a hydrogen bond acceptor, a crucial interaction in many biological systems.
The strategic placement of different halogens, such as bromine and chlorine, on the pyridine ring offers differential reactivity. This allows chemists to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds at specific positions. libretexts.orgambeed.com The ester functionality, in this case a methyl carboxylate, provides another site for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation. This versatility makes halogenated pyridine carboxylates powerful platforms for generating diverse libraries of compounds for drug discovery and other applications.
Overview of the Strategic Role of Methyl 3-bromo-5-chloroisonicotinate as a Key Building Block in Chemical Synthesis
This compound, with its distinct substitution pattern, serves as a highly valuable and versatile building block in multi-step organic synthesis. The bromine and chlorine atoms at the 3- and 5-positions, respectively, along with the methyl ester at the 4-position, provide multiple reactive centers that can be addressed with a high degree of selectivity.
The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of substituents at the 3-position while leaving the C-Cl bond intact for subsequent transformations. This sequential functionalization is a powerful strategy for the efficient construction of complex, unsymmetrically substituted pyridine derivatives.
This strategic utility is exemplified in the synthesis of novel agrochemicals and pharmaceuticals, where the pyridine core is a common motif. For instance, this building block has been implicated in the preparation of pesticides. google.com The ability to systematically modify the structure at three different points allows for the fine-tuning of a molecule's biological activity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1214361-19-9 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥97% |
This data is compiled from publicly available chemical supplier information.
The synthesis of this compound can be approached through the functionalization of a pre-halogenated pyridine. A plausible synthetic route involves the lithiation of 3-bromo-5-chloropyridine (B1268422) followed by quenching with methyl chloroformate. This method is analogous to the reported synthesis of the corresponding ethyl ester, which proceeds in high yield.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClNO2 |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
methyl 3-bromo-5-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 |
InChI Key |
ZTFAXWWIEIBDFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1Cl)Br |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Methyl 3 Bromo 5 Chloroisonicotinate
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridines. youtube.comwikipedia.org The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates attack by nucleophiles, a process that is further enhanced by the presence of electron-withdrawing groups. stackexchange.comlibretexts.org In methyl 3-bromo-5-chloroisonicotinate, the methoxycarbonyl group at the 4-position significantly activates the ring towards nucleophilic attack.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence. libretexts.org The initial, typically rate-determining step, involves the attack of a nucleophile on the aromatic ring to form a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized onto electronegative atoms. The subsequent step involves the expulsion of a leaving group, restoring the ring's aromaticity. youtube.comlibretexts.org
In molecules with multiple halogen substituents, the relative reactivity of each halogen as a leaving group is a critical factor. In classical SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl ≈ Br > I, known as the "element effect". nih.gov This order is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond and stabilizes the transition state leading to the Meisenheimer complex. nih.gov
For this compound, the chlorine atom would be expected to be more reactive than the bromine atom in a purely SNAr mechanism, assuming the reaction is controlled by the nucleophilic addition step. However, the positions of the halogens on the pyridine ring also play a crucial role. Nucleophilic attack on pyridines is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen), as the resulting anionic intermediate allows for the delocalization of the negative charge onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comquora.com Since both the bromine and chlorine in the target molecule are at meta-positions (3 and 5), direct nucleophilic attack is less favored compared to ortho/para substituted systems. Despite this, the strong activation by the C4-ester group can enable substitutions at these positions. The relative leaving group ability (Cl vs. Br) can be influenced by the specific nucleophile and reaction conditions.
The substituents on the pyridine ring profoundly influence its susceptibility to nucleophilic attack. The key substituents on this compound are:
The Ring Nitrogen: The inherent electron-withdrawing nature of the nitrogen atom reduces the electron density of the entire ring system, making it more electrophilic and thus more susceptible to attack by nucleophiles compared to a corresponding benzene (B151609) ring. youtube.com
The Methoxycarbonyl Group (-COOCH₃): Located at the 4-position, this is a strong electron-withdrawing group. It significantly enhances the electrophilicity of the ring carbons, particularly the ortho positions (C-3 and C-5). This activation is crucial for facilitating nucleophilic attack at these otherwise less reactive meta positions. The ester group helps to stabilize the negative charge in the Meisenheimer intermediate through resonance. libretexts.org
Halogen Atoms (Br and Cl): Through their inductive effect, the bromine and chlorine atoms also withdraw electron density, further activating the ring towards nucleophilic attack. nih.gov Their ability to act as leaving groups is the basis for the substitution reactions.
The combined electronic effects of these substituents make the 3 and 5 positions sufficiently electrophilic for substitution reactions to occur with a range of nucleophiles, such as alkoxides, amines, and thiolates.
Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For substrates like this compound, these reactions offer a regioselective method for functionalization. In contrast to SNAr reactions, the reactivity order for halogens in palladium-catalyzed couplings is typically I > Br > Cl. This differential reactivity allows for selective reactions at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
The general catalytic cycle for these reactions, such as Suzuki, Heck, and Sonogashira, involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. libretexts.orguwindsor.ca
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. libretexts.org
Given the higher reactivity of the C-Br bond over the C-Cl bond in the oxidative addition step of the palladium catalytic cycle, Suzuki-Miyaura reactions on this compound can be performed with high selectivity. libretexts.org By carefully choosing the reaction conditions (catalyst, ligands, base, and temperature), it is possible to selectively couple an aryl or vinyl boronic acid at the 3-position.
A typical strategy involves:
Selective Coupling at C-Br: Reacting this compound with one equivalent of a boronic acid or its ester under mild conditions. This selectively replaces the bromine atom.
Second Coupling at C-Cl: The resulting chloro-substituted product can then undergo a second Suzuki-Miyaura coupling, often under more forcing conditions, to introduce a different functional group at the 5-position.
Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling Based on reactions with similar 3-bromo-5-chloropyridine (B1268422) substrates.
| Step | Electrophile | Nucleophile (Boronic Acid) | Catalyst | Base | Solvent | Typical Product |
| 1 | This compound | Aryl-B(OH)₂ | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Methyl 3-aryl-5-chloroisonicotinate |
| 2 | Methyl 3-aryl-5-chloroisonicotinate | R-B(OH)₂ | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | Methyl 3-aryl-5-R-isonicotinate |
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by palladium. organic-chemistry.orglibretexts.org Similar to the Suzuki coupling, the reaction exploits the differential reactivity of the C-Br and C-Cl bonds. mdpi.com
A selective Heck reaction can be achieved at the C-3 position of this compound by reacting it with an alkene in the presence of a palladium catalyst and a base. uwindsor.canih.gov The base is required to neutralize the hydrogen halide (HX) generated during the reaction and regenerate the active Pd(0) catalyst. uwindsor.ca This allows for the introduction of a vinyl group at the site of the bromine atom, while preserving the chlorine for further functionalization.
Table 2: Representative Conditions for Heck Coupling Based on general protocols for aryl bromides.
| Reagent | Role | Example |
| Substrate | Electrophile | This compound |
| Alkene | Coupling Partner | Styrene, Acrylates |
| Catalyst | Palladium Source | Pd(OAc)₂, Pd/C |
| Ligand | Stabilizes Catalyst | PPh₃, P(o-tol)₃ |
| Base | HX Scavenger | Et₃N, K₂CO₃ |
| Solvent | Reaction Medium | DMF, Acetonitrile |
The reaction typically yields the trans-alkene as the major product. organic-chemistry.org
The Sonogashira coupling is a highly efficient method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which also serves as the solvent. organic-chemistry.org
The higher reactivity of the C-Br bond allows for the selective introduction of an alkyne substituent at the 3-position of this compound. nih.gov This regioselectivity is a key advantage for the stepwise synthesis of multifunctionalized pyridine derivatives. Copper-free Sonogashira protocols have also been developed and are effective for these transformations. organic-chemistry.org
Table 3: Typical Conditions for Selective Sonogashira Coupling Based on established methods for aryl halides.
| Step | Reagent | Function |
| Substrate | This compound | Electrophilic partner |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner |
| Catalyst (Pd) | Pd(PPh₃)₂Cl₂ | Main cross-coupling catalyst |
| Co-catalyst (Cu) | CuI | Facilitates alkyne activation |
| Base/Solvent | Et₃N, Piperidine | Base and reaction medium |
This selective alkynylation provides a versatile intermediate that can undergo further reactions, such as a second cross-coupling at the C-5 chlorine position or transformations of the newly introduced alkyne functionality.
Electrophilic Aromatic Substitution Pathways on Related Halogenated Pyridine Systems
Electrophilic aromatic substitution (SEAr) on pyridine rings is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. mdpi.com The presence of halogen substituents further influences the reactivity and regioselectivity of such reactions. For pyridine derivatives, electrophilic substitution typically occurs at the 3- and 5-positions. ub.edu However, in the case of 3,5-dihalogenated pyridines, the existing halogens direct incoming electrophiles to other available positions.
The reactivity of the pyridine nucleus can be enhanced by N-oxidation. The resulting pyridine N-oxide is more susceptible to electrophilic attack than pyridine itself. mdpi.com For instance, the nitration of pyridine-N-oxide with a nitronium ion (NO2+) has been studied computationally, revealing a stepwise polar mechanism. chemspider.com These studies indicate that the reaction proceeds through a labile tetrahedral cation intermediate. chemspider.com While direct electrophilic substitution on a doubly halogenated pyridine core like that in this compound is not extensively documented in experimental literature, theoretical studies on related systems provide valuable insights. Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surfaces and identifying the most probable substitution pathways. vanderbilt.edu
One strategy to achieve functionalization at specific positions on the pyridine ring involves a temporary dearomatization. For example, a reductive dearomatization followed by trapping with an electrophile and subsequent oxidation can lead to meta-substituted pyridines. vanderbilt.edu Another approach involves a ring-opening and ring-closing sequence, proceeding through Zincke imine intermediates, which allows for regioselective halogenation under mild conditions. chemicalbook.com
Other Significant Chemical Transformations and Functional Group Interconversions of this compound
The halogen atoms on the pyridine ring of this compound serve as versatile handles for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions:
While specific examples for this compound are not abundantly reported, the reactivity of the bromo and chloro substituents can be inferred from studies on similar dihalogenated pyridines. The differential reactivity of C-Br and C-Cl bonds (C-Br being more reactive) allows for selective functionalization.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For a substrate like this compound, the more reactive bromo position would be expected to couple preferentially with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base.
Stille Coupling: Involving the reaction of an organotin compound with an organic halide, the Stille coupling offers another avenue for C-C bond formation. The reaction is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. It is a powerful method for introducing alkynyl moieties onto the pyridine ring.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This reaction would lead to the formation of a substituted alkene at the site of the halogen.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a crucial method for synthesizing arylamines.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation (for coupling reactions), and reductive elimination.
Functional Group Interconversions:
The ester group of this compound can also undergo various interconversions:
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be used in further synthetic transformations.
Amide Formation: The ester can be converted to an amide by reacting with an amine. This reaction is often facilitated by heating or by using activating agents.
Below is an interactive data table summarizing potential transformations.
| Reaction Type | Reagents | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Methyl 3-aryl-5-chloroisonicotinate |
| Stille Coupling | Organostannane, Pd catalyst | Methyl 3-organo-5-chloroisonicotinate |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Methyl 3-alkynyl-5-chloroisonicotinate |
| Heck Reaction | Alkene, Pd catalyst, Base | Methyl 3-alkenyl-5-chloroisonicotinate |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Methyl 3-amino-5-chloroisonicotinate |
| Hydrolysis | H₂O, Acid or Base | 3-Bromo-5-chloroisonicotinic acid |
| Amide Formation | Amine | N-substituted-3-bromo-5-chloroisonicotinamide |
Computational and Theoretical Studies in Reaction Mechanism Elucidation
Computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for understanding the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.govrsc.org For complex molecules like this compound, theoretical studies can predict reactivity, elucidate reaction pathways, and explain observed selectivities.
Quantum chemical calculations, most notably using Density Functional Theory (DFT), are widely employed to map out the potential energy surfaces of chemical reactions. vanderbilt.edusigmaaldrich.com These calculations can determine the energies of reactants, products, intermediates, and transition states, thereby providing a comprehensive picture of the reaction pathway. nih.govrsc.org
For halogenated pyridines, DFT calculations can be used to:
Predict Regioselectivity: By comparing the activation energies for substitution at different positions on the pyridine ring, the most likely site of reaction can be predicted.
Investigate Reaction Mechanisms: Competing reaction mechanisms can be modeled to determine the most plausible pathway. For instance, in nucleophilic aromatic substitution, DFT can distinguish between a stepwise Meisenheimer complex mechanism and a concerted SNAr pathway. bldpharm.com
A key aspect of computational reaction analysis is the identification and characterization of transition states and intermediates.
Transition State Modeling: The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. Computational methods can locate the geometry of the transition state and calculate its energy. Analysis of the transition state structure can reveal key bonding interactions that stabilize it and influence the reaction's stereochemistry.
For a molecule like this compound, computational studies could, for example, model the transition states for the oxidative addition of a palladium catalyst to either the C-Br or C-Cl bond, thereby explaining the observed selectivity in cross-coupling reactions.
Methyl 3 Bromo 5 Chloroisonicotinate As a Versatile Synthetic Building Block in Advanced Chemical Research
Application in the Construction of Complex Heterocyclic Scaffolds
The strategic placement of two different halogen atoms and an ester group on the pyridine (B92270) core of Methyl 3-bromo-5-chloroisonicotinate provides multiple handles for elaboration into complex heterocyclic structures. This allows chemists to perform sequential and site-selective reactions, building molecular complexity in a controlled manner.
The di-halogenated nature of this compound makes it a prime substrate for intramolecular and intermolecular cyclization reactions to form pyrido-fused ring systems. These scaffolds are prevalent in pharmacologically active compounds. Synthetic strategies often involve an initial coupling reaction at one of the halogenated positions to introduce a side chain, which then participates in a subsequent ring-closing reaction. For instance, a common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a suitably functionalized group. This can be followed by an intramolecular cyclization to form a new ring fused to the initial pyridine core. The synthesis of diversely substituted furo[2,3-b]pyrazines, a related fused heterocyclic system, has been achieved through electrophilic cyclization of precursors derived from halogenated pyrazinones, demonstrating a viable pathway for such transformations. researchgate.net
Table 1: Hypothetical Strategy for Pyrido-Fused System Synthesis
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid with an ortho-alkyne group, Pd catalyst, base | 3-Aryl-5-chloro-isonicotinate derivative | Introduce a side chain for cyclization. |
| 2 | Intramolecular Cyclization | Heat or metal catalyst (e.g., Ag⁺, I₂) | Fused pyrido[3,4-b] derivative | Form the new fused ring system. |
The chloro and bromo substituents on the pyridine ring are susceptible to nucleophilic substitution, providing a direct route to further heterocyclic derivatization. This allows for the construction of isothiazole (B42339) and isoxazole (B147169) rings, which are important pharmacophores in medicinal chemistry. nih.gov The synthesis of these systems can be achieved by reacting this compound with appropriate binucleophiles. For example, reaction with a source of sulfur and nitrogen, such as thiourea (B124793) or a related synthon, followed by cyclization can yield a pyridyl-fused or substituted isothiazole. Similarly, reaction with hydroxylamine (B1172632) or its derivatives can lead to the formation of isoxazole rings. nih.govresearchgate.net The synthesis of 3-bromo-5-acetyl-isoxazole from precursors highlights the utility of halogenated building blocks in forming these heterocycles. google.com
Table 2: General Derivatization to Isoxazole Systems
| Starting Material | Reagent | Product Type | Significance |
|---|---|---|---|
| This compound | Hydroxylamine Hydrochloride | Pyridyl-substituted isoxazole | Introduces a key pharmacophore. |
| 3-bromo-5-(chloromethyl)isoxazole synthonix.com | Nucleophile (e.g., NaN₃) | Functionalized isoxazole | Demonstrates reactivity of halo-isoxazoles for further synthesis. |
Triazole moieties are frequently incorporated into functional molecules due to their unique chemical properties and biological activities. rroij.com this compound serves as a valuable precursor for triazole synthesis through several synthetic routes. One common strategy involves the conversion of the methyl ester group into a carbohydrazide (B1668358) by reacting it with hydrazine (B178648) hydrate. rroij.com This hydrazide intermediate can then be cyclized with various one-carbon synthons (like formic acid or carbon disulfide) to form a 1,2,4-triazole (B32235) ring attached to the pyridine core. nih.govresearchgate.net Alternatively, the halogen atoms can be utilized in metal-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for forming 1,2,3-triazoles. beilstein-journals.orgnih.gov This would involve first converting either the bromo or chloro position into an azide (B81097) or alkyne functionality.
Table 3: Pathways to Triazole Derivatives | Pathway | Key Intermediate | Key Reaction | Resulting Triazole | | :--- | :--- | :--- | :--- | | Ester Modification | 3-bromo-5-chloroisonicotinohydrazide | Condensation/Cyclization with CS₂/KOH | Pyridyl-substituted 1,2,4-triazole-thione | A versatile route to 1,2,4-triazoles. rroij.com | | Halogen Modification | 3-azido-5-chloroisonicotinate | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Pyridyl-substituted 1,2,3-triazole | A highly efficient and regioselective reaction. beilstein-journals.orgnih.gov |
Rational Design and Synthesis of Functionalized Organic Molecules
The concept of rational design involves the deliberate, step-by-step synthesis of molecules to achieve a specific function, and this compound is an ideal scaffold for such an approach. The differential reactivity of its functional groups allows for selective and controlled modifications. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This enables a chemist to first perform a reaction selectively at the 3-position (e.g., a Suzuki or Sonogashira coupling) while leaving the chlorine atom at the 5-position intact for a subsequent, different transformation. mdpi.com Finally, the ester at the 4-position can be hydrolyzed to a carboxylic acid or converted into an amide, providing a third site for modification. This hierarchical reactivity is fundamental to the rational design of complex molecules with precisely installed functional groups.
Strategies for Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules to explore chemical space, often for the purpose of discovering new bioactive compounds. nih.govnih.govmdpi.com this compound is an excellent starting point for DOS because its three distinct reactive sites can be used as points of diversification. By applying a range of different reaction partners at each site, a large library of analogues can be rapidly synthesized from a single, common core. mdpi.com
For example, a library can be generated by:
Reacting the bromo-position with a set of 50 different boronic acids via Suzuki coupling.
Reacting the chloro-position of the resulting products with a set of 50 different amines via Buchwald-Hartwig amination.
Converting the ester group of that second set of products into amides using 50 different amines.
This combinatorial approach, starting from one scaffold, can theoretically generate a vast number of unique compounds (50 x 50 x 50 = 125,000), creating a library of significant structural diversity for high-throughput screening. mdpi.com
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-bromo-5-acetyl-isoxazole |
| 3-bromo-5-(chloromethyl)isoxazole |
| Hydrazine hydrate |
| Formic acid |
| Carbon disulfide |
| Thiourea |
Advanced Spectroscopic Methodologies in Structural Elucidation and Reaction Monitoring for Methyl 3 Bromo 5 Chloroisonicotinate
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy serve as the cornerstone for determining the molecular structure of Methyl 3-bromo-5-chloroisonicotinate. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide direct evidence of the connectivity of atoms within the molecule.
For this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring (H-2 and H-6) and one signal in the aliphatic region for the methyl ester protons. Due to the electronegative nature of the nitrogen atom and the halogen substituents, the ring protons are anticipated to be deshielded, appearing at a downfield chemical shift. The relative positions of these protons can be confirmed by their coupling constants.
The ¹³C NMR spectrum provides information on each unique carbon environment. For this compound, seven distinct signals are expected: five for the pyridine ring carbons and two for the ester group (carbonyl and methoxy carbons). The carbons directly bonded to the electronegative bromine, chlorine, and nitrogen atoms, as well as the carbonyl carbon, will appear at the most downfield positions.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 8.7 | C-2: 150 - 153 |
| H-6 | 8.8 - 9.0 | C-3: 120 - 123 |
| OCH₃ | 3.9 - 4.1 | C-4: 138 - 141 |
| C-5: 133 - 136 | ||
| C-6: 148 - 151 | ||
| C=O: 163 - 166 | ||
| OCH₃: 52 - 54 |
Note: The data presented in this table is based on theoretical predictions and analysis of similar structures. Actual experimental values may vary.
Advanced NMR Techniques (e.g., APT, 2D NMR) in Complex Structure Characterization
While 1D NMR provides fundamental data, advanced techniques are crucial for unequivocal assignments, especially in complex or isomeric structures. mdpi.com
Attached Proton Test (APT): This experiment differentiates between carbon signals based on the number of attached protons. For this compound, an APT spectrum would show positive signals for the CH (C-2, C-6) and CH₃ carbons, and negative signals for the quaternary carbons (C-3, C-4, C-5, and C=O).
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Although no direct proton-proton coupling is expected on the pyridine ring for this specific substitution pattern, it remains a vital tool for analyzing more complex analogues.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton signal at ~8.5-8.7 ppm to the C-2 carbon, the proton at ~8.8-9.0 ppm to the C-6 carbon, and the methyl proton signal to the methoxy carbon. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). mdpi.com This is particularly powerful for assigning quaternary carbons. For instance, the methyl protons (~3.9-4.1 ppm) would show a correlation to the carbonyl carbon (~163-166 ppm), confirming the ester functionality. The ring protons would show correlations to adjacent and geminal carbons, solidifying the assignment of the substituted pyridine ring.
Methodologies for Addressing Discrepancies in Reported Spectroscopic Data
Discrepancies in reported NMR data for a compound can arise from various factors, including differences in solvent, sample concentration, temperature, or instrument calibration. When encountering such inconsistencies, a systematic approach is necessary:
Standardization of Conditions: Re-acquiring spectra under standardized conditions (e.g., specific solvent like CDCl₃, consistent temperature, and concentration) is the first step.
Use of Internal Standards: Referencing spectra to a known internal standard, such as tetramethylsilane (TMS), ensures accuracy and comparability.
Comprehensive 2D NMR Analysis: A full suite of 2D NMR experiments (COSY, HSQC, HMBC) can often resolve ambiguities that arise from simple 1D spectral interpretation. preprints.org
Computational Prediction: Comparing experimental data with theoretically calculated chemical shifts using computational chemistry software can provide an additional layer of verification. beilstein-journals.org
Synthesis of Derivatives: In cases of persistent ambiguity, the chemical synthesis of a related derivative can help confirm assignments by observing predictable changes in the NMR spectra.
Mass Spectrometry Techniques (e.g., MALDI-TOF, LC/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrClNO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.
The monoisotopic mass of the compound is calculated to be approximately 248.9192 Da. uni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺. The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic cluster of peaks for the molecular ion and its fragments.
Fragmentation analysis provides insight into the compound's structure. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:
Loss of the methoxy group (-OCH₃): Resulting in a fragment ion at m/z [M-31]⁺.
Loss of the carbomethoxy group (-COOCH₃): Leading to a fragment at m/z [M-59]⁺.
Cleavage of the halogens: Loss of Br or Cl radicals.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Molecular Formula | Predicted m/z | Notes |
| [M]⁺ | C₇H₅BrClNO₂ | ~249 | Molecular Ion (showing characteristic Br/Cl isotope pattern) |
| [M-OCH₃]⁺ | C₆H₂BrClNO | ~218 | Loss of methoxy radical |
| [M-COOCH₃]⁺ | C₅H₂BrClN | ~190 | Loss of carbomethoxy radical |
Note: m/z values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl). The actual spectrum will show a complex isotopic pattern.
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the FTIR spectrum would display several characteristic absorption bands:
C=O Stretch (Ester): A strong, sharp absorption band typically found in the range of 1720-1740 cm⁻¹.
C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.
Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
C-Cl and C-Br Stretches: These absorptions occur in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively.
Interactive Data Table: Characteristic FTIR Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Ester | C=O Stretch | 1720 - 1740 |
| Ester | C-O Stretch | 1250 - 1300 |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
| Aromatic C-H | C-H Stretch | > 3000 |
| C-Cl | C-Cl Stretch | 600 - 800 |
| C-Br | C-Br Stretch | 500 - 600 |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyridine ring in this compound acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol (B129727), would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of the ester group and halogen substituents can influence the position (λ_max) and intensity of these absorptions. Aromatic pyridine systems typically exhibit strong absorptions below 300 nm.
Future Research Directions and Emerging Applications of Methyl 3 Bromo 5 Chloroisonicotinate in Chemical Science
Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Reactivity
The reactivity of Methyl 3-bromo-5-chloroisonicotinate is primarily dictated by the presence of the bromo and chloro substituents on the pyridine (B92270) ring. These halogens serve as versatile handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. Future research will undoubtedly focus on expanding the repertoire of these transformations.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are well-established methods for C-C bond formation. nih.govresearchgate.net For this compound, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is generally more reactive in palladium-catalyzed processes, allowing for initial coupling at the 3-position, followed by a subsequent reaction at the 5-position under more forcing conditions. nih.gov Future work in this area will likely involve the development of novel catalyst systems, including those based on palladium complexes with advanced ligands or even palladium nanoparticles, to achieve higher selectivity and efficiency, particularly for the less reactive C-Cl bond. whiterose.ac.ukacs.org The use of ligand-free palladium systems in aqueous media also presents a promising avenue for more environmentally benign processes. nih.gov
Beyond traditional palladium catalysis, the exploration of other transition metal catalysts, such as those based on nickel, copper, and iron, could unlock new reaction pathways. rsc.org These earth-abundant metals offer the potential for more cost-effective and sustainable synthetic routes. For instance, nickel-catalyzed cross-coupling reactions have shown great promise for the activation of C-Cl bonds.
Furthermore, the direct C-H functionalization of the pyridine ring, though challenging in the presence of two halogen substituents, represents a frontier in synthetic chemistry. rsc.org Developing catalytic systems that can selectively activate the C-H bond at the 2- or 6-position of the pyridine ring in this compound would provide a highly atom-economical route to novel derivatives.
Development of Sustainable and Green Synthetic Approaches for Production and Derivatization
The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.orgnih.govresearchgate.net For the production and derivatization of this compound, a key focus will be the development of more sustainable and environmentally friendly methods.
The synthesis of the parent 3-bromo-5-chloropyridine (B1268422) scaffold often involves harsh reagents and conditions. google.com Future research will likely target the development of greener alternatives, such as the use of less toxic halogenating agents and the reduction of solvent waste. One-pot multicomponent reactions, which combine several synthetic steps into a single operation, offer a powerful strategy for improving efficiency and reducing environmental impact. nih.gov Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption. nih.govacs.org
In the derivatization of this compound, the use of green solvents, such as water or bio-based solvents, is a critical area of investigation. nih.gov The development of catalytic systems that are active and stable in these solvents is essential for the practical application of these green approaches. Furthermore, the use of renewable starting materials and the design of synthetic pathways that minimize the generation of hazardous waste will be paramount. researchgate.net
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE) platforms. rsc.org These technologies allow for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the discovery process.
This compound, with its multiple points of diversification, is an ideal candidate for integration into such platforms. Automated systems can be programmed to perform a wide range of cross-coupling reactions on the bromo and chloro positions, as well as modifications of the ester group. This would enable the rapid generation of a vast array of derivatives with diverse structural features.
High-throughput screening techniques, such as those based on mass spectrometry or fluorescence assays, can then be employed to evaluate the biological activity or material properties of these newly synthesized compounds. nih.govresearchgate.netrsc.org This integrated approach of automated synthesis and HTE will be instrumental in unlocking the full potential of this compound as a versatile building block for the discovery of new functional molecules. nih.gov
Theoretical Prediction and Experimental Validation of Undiscovered Reactivity and Selectivity
Computational chemistry and theoretical modeling have become indispensable tools in modern chemical research. researchgate.net Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into the electronic structure and reactivity of molecules, helping to predict the most likely sites for chemical attack and the energy barriers for different reaction pathways. researchgate.net
For this compound, theoretical studies can be used to predict the relative reactivity of the C-Br and C-Cl bonds under various catalytic conditions. imperial.ac.uk This can help in the rational design of experiments and the selection of the most promising catalyst systems for achieving high selectivity. Furthermore, computational modeling can be used to explore novel and as-yet-undiscovered reaction pathways, such as unconventional C-H functionalization or cycloaddition reactions.
The synergy between theoretical prediction and experimental validation will be crucial for advancing the chemistry of this compound. Computational studies can guide experimental efforts, while experimental results can provide feedback for refining and improving the accuracy of theoretical models. This iterative process of prediction and validation will undoubtedly lead to the discovery of new and exciting reactivity for this versatile building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
